An In-Depth Technical Guide to the Physicochemical Properties of 13C Labeled Nitrofurantoin
An In-Depth Technical Guide to the Physicochemical Properties of 13C Labeled Nitrofurantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of nitrofurantoin, with a special focus on its 13C labeled analogue. This document is intended to be a valuable resource for researchers and professionals involved in drug development, offering detailed data, experimental methodologies, and a deeper understanding of nitrofurantoin's mechanism of action.
Introduction to Nitrofurantoin and 13C Labeling
Nitrofurantoin is a synthetic nitrofuran antibiotic primarily used for the treatment and prophylaxis of uncomplicated urinary tract infections.[1] Its efficacy is attributed to its ability to be activated by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt multiple cellular processes in susceptible bacteria.[2][3]
Isotopic labeling, particularly with the stable isotope carbon-13 (13C), is a powerful technique in pharmaceutical research. 13C labeled compounds serve as invaluable tools in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of 13C atoms into the nitrofurantoin molecule allows for precise tracking and quantification without altering the fundamental chemical reactivity of the parent drug.
Physicochemical Properties
The following tables summarize the key physicochemical properties of nitrofurantoin and its monohydrate form. The data for the 13C labeled analogue is extrapolated based on the properties of the unlabeled compound, with the primary change being the molecular weight.
Table 1: Physicochemical Properties of Nitrofurantoin (Anhydrous)
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₅ | [4] |
| Appearance | Lemon yellow crystals or fine yellow powder | [5] |
| Taste | Bitter | [5] |
| Molecular Weight (Unlabeled) | 238.16 g/mol | [4] |
| Molecular Weight (13C₃ Labeled) | 241.16 g/mol (calculated) | N/A |
| Melting Point | Decomposes at 270-272 °C | [6] |
| pKa | 7.2 | [5] |
| Solubility in Water | Very slightly soluble (1 in 5000) | [7] |
| Solubility in Ethanol | Very slightly soluble (1 in 2000) | [7] |
| Solubility in Dimethylformamide | Soluble | [4] |
Table 2: Physicochemical Properties of Nitrofurantoin Monohydrate
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₄O₆ | [8] |
| Molecular Weight (Unlabeled) | 256.17 g/mol | [8] |
| Dehydration Temperature | Endothermic peak at 120-128 °C | [6] |
| Solubility in Water (pH 6.8, 37°C) | 27.4 mg/100 ml | [6] |
Mechanism of Action
Nitrofurantoin's antibacterial effect is a result of its conversion within the bacterial cell into highly reactive electrophilic intermediates. This process is initiated by bacterial nitroreductases. These intermediates then non-specifically attack a multitude of targets within the bacterium, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle. This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[2][9]
Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of nitrofurantoin. These protocols can be applied to both the unlabeled and 13C labeled forms of the compound.
Synthesis of 13C Labeled Nitrofurantoin
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
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Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
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Sample Preparation: Accurately weigh 2-5 mg of the nitrofurantoin sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting. For nitrofurantoin, an exothermic event immediately following the endotherm indicates decomposition.
Determination of pKa (UV-Vis Spectrophotometry)
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of nitrofurantoin (e.g., pH 6.0 to 8.0).
-
Preparation of Nitrofurantoin Solutions: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., methanol). Prepare a series of solutions with a constant concentration of nitrofurantoin in each of the buffer solutions.
-
Spectrophotometric Measurement: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 220-450 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance for the ionized and unionized forms. Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal, which corresponds to the inflection point of the resulting sigmoid curve.
Determination of Solubility (Shake-Flask Method)
-
Equilibrium Saturation: Add an excess amount of nitrofurantoin to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Agitation and Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Quantify the concentration of nitrofurantoin in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility of nitrofurantoin in that solvent at the specified temperature.
Structural and Purity Analysis
13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve an appropriate amount of the 13C labeled nitrofurantoin in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the 13C NMR spectrum using a high-field NMR spectrometer.
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Data Analysis: The resulting spectrum will show signals corresponding to the 13C atoms in the molecule. The chemical shifts, splitting patterns, and integration of these signals confirm the molecular structure and the position of the 13C labels.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands provide a characteristic fingerprint of the molecule, confirming the presence of key functional groups.
Powder X-ray Diffraction (PXRD):
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Sample Preparation: Gently pack the powdered nitrofurantoin sample into a sample holder.
-
Data Acquisition: Mount the sample in the diffractometer and expose it to a monochromatic X-ray beam. Scan through a range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, can be used to identify the crystalline form (polymorph) of the solid-state sample.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of nitrofurantoin, with a specific focus on its 13C labeled analogue. While direct experimental data for the labeled compound is scarce, the principles of isotopic labeling suggest that its macroscopic properties will be nearly identical to the unlabeled form, with the exception of molecular weight. The provided experimental protocols offer a solid foundation for the characterization of both labeled and unlabeled nitrofurantoin. The visualization of the mechanism of action and a proposed synthetic workflow for the 13C labeled compound further enhance the utility of this guide for researchers and professionals in the field of drug development.
References
- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Physicochemical Properties of Nitrofuratoin Anhydrate and Monohydrate and Their Dissolution [jstage.jst.go.jp]
- 6. Nitrofurantoin (PIM 377) [inchem.org]
- 7. Nitrofurantoin Monohydrate | C8H8N4O6 | CID 9571008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
